molecular formula C32H39FNP B14900818 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline

2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline

Cat. No.: B14900818
M. Wt: 487.6 g/mol
InChI Key: SOSNYDGBKWFHLL-UHFFFAOYSA-N
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Description

2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline is a complex organic compound known for its unique chemical structure and properties. This compound features a phosphanyl group, a fluorophenyl group, and a dimethylaniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phosphanyl group: This involves the reaction of cyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl halide with the intermediate formed in the previous step.

    Formation of the dimethylaniline moiety: This involves the reaction of the intermediate with dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The fluorophenyl group can undergo reduction under suitable conditions.

    Substitution: The dimethylaniline moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases under various conditions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of reduced fluorophenyl derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, affecting the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-diphenylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline
  • 2-(2-dicyclohexylphosphanylphenyl)-3-(4-chlorophenyl)-N,N-dimethylaniline
  • 2-(2-dicyclohexylphosphanylphenyl)-3-(4-methylphenyl)-N,N-dimethylaniline

Uniqueness

2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline is unique due to the presence of the dicyclohexylphosphanyl group, which provides steric bulk and electronic properties that influence its reactivity and interactions. The fluorophenyl group adds to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C32H39FNP

Molecular Weight

487.6 g/mol

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline

InChI

InChI=1S/C32H39FNP/c1-34(2)30-18-11-17-28(24-20-22-25(33)23-21-24)32(30)29-16-9-10-19-31(29)35(26-12-5-3-6-13-26)27-14-7-4-8-15-27/h9-11,16-23,26-27H,3-8,12-15H2,1-2H3

InChI Key

SOSNYDGBKWFHLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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